molecular formula C8H13NO4 B066917 (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid CAS No. 194785-78-9

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid

Cat. No.: B066917
CAS No.: 194785-78-9
M. Wt: 187.19 g/mol
InChI Key: VHCVGUDWLQNWIQ-XNCJUZBTSA-N
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Description

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Radioisotope Tracers in Tumor Imaging

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid and its derivatives have been used in the synthesis and radiolabeling of PET imaging agents. These compounds, such as the cis stereoisomers of 1-amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic acid, have shown promise in providing high tumor-to-normal brain tissue ratios in imaging studies. They are substrates for amino acid transport primarily by system L and are BBB permeable, making them useful for imaging applications, especially in detecting brain tumors (Pickel et al., 2020).

Synthesis of Stereoisomers for Drug Design

The compound and its related stereoisomers are pivotal in the synthesis of various drug designs. For instance, the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate have been prepared stereoselectively for potential use in pharmacological applications, showcasing the compound's versatility in creating structurally complex and pharmacologically active molecules (Urones et al., 2004).

Chemical Synthesis and Drug Design

The cyclopentane-1,3-dione moiety, which shares structural similarities with this compound, has been explored as a novel isostere for the carboxylic acid functional group. This exploration aids in the design of potent drug candidates, such as thromboxane (A2) receptor antagonists, by effectively substituting the carboxylic acid functional group (Ballatore et al., 2011).

Structural Analysis in Drug Design

The compound's derivatives, particularly chiral amino acids and their corresponding amino alcohols bearing the camphoric backbone, have been synthesized and characterized for potential use in structural analysis in drug design. Such studies help in understanding the molecular structure and interactions of potential drug molecules, contributing to the development of more effective pharmaceutical compounds (Qian et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

(1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)2-1-5(4-8)3-6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVGUDWLQNWIQ-XNCJUZBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](C[C@@H]1CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10434110
Record name (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194785-78-9
Record name (1S,3R)-1-amino-3-(carboxymethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10434110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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